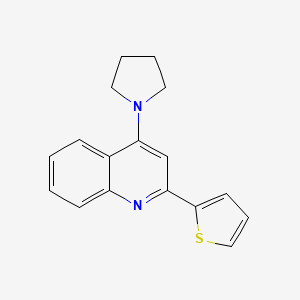
4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyrrolidine ring at the 4-position and a thiophene ring at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution at the 4-Position: The introduction of the pyrrolidine ring at the 4-position can be achieved through nucleophilic substitution reactions. For example, 4-chloroquinoline can react with pyrrolidine under basic conditions to form the desired product.
Substitution at the 2-Position: The thiophene ring can be introduced at the 2-position through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents such as bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA topoisomerase, leading to anticancer activity.
Materials Science: In organic electronics, the compound’s conjugated structure allows for efficient charge transport and light emission.
相似化合物的比较
Similar Compounds
4-(Pyrrolidin-1-yl)quinoline: Lacks the thiophene ring, which may result in different electronic properties.
2-(Thiophen-2-yl)quinoline: Lacks the pyrrolidine ring, which may affect its biological activity.
4-(Morpholin-4-yl)-2-(thiophen-2-yl)quinoline: Contains a morpholine ring instead of pyrrolidine, potentially altering its pharmacokinetics and pharmacodynamics.
Uniqueness
4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline is unique due to the presence of both the pyrrolidine and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance its interactions with biological targets and improve its performance in materials science applications.
属性
分子式 |
C17H16N2S |
|---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
4-pyrrolidin-1-yl-2-thiophen-2-ylquinoline |
InChI |
InChI=1S/C17H16N2S/c1-2-7-14-13(6-1)16(19-9-3-4-10-19)12-15(18-14)17-8-5-11-20-17/h1-2,5-8,11-12H,3-4,9-10H2 |
InChI 键 |
GWZVTVZKWNUPTJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Isobutoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080781.png)
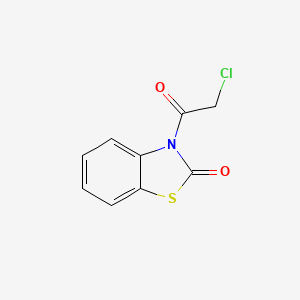
![7-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B15080805.png)
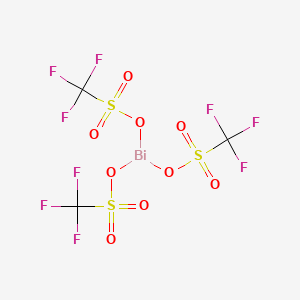
![4-Ethyl-6-[5-methyl-4-(1-methyl-1H-benzimidazol-2-YL)-1-(4-morpholinylmethyl)-1H-pyrazol-3-YL]-2-(4-morpholinylmethyl)-1,3-benzenediol](/img/structure/B15080817.png)
![5-(4-Bromophenyl)-9-chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080823.png)
![Butyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B15080831.png)
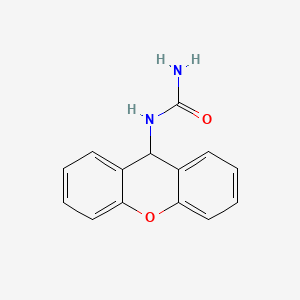

![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080845.png)
![methyl 4-[(E)-{2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B15080857.png)
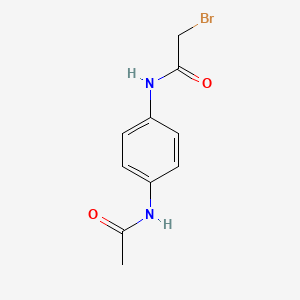
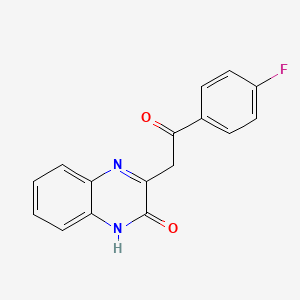
![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B15080869.png)
